Treprostinil Acyl-β-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

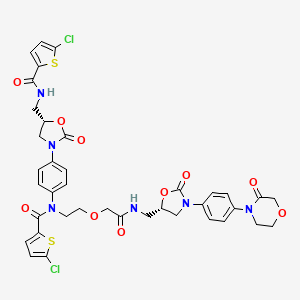

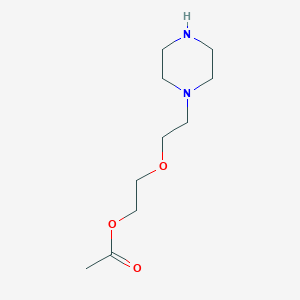

Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil . Treprostinil is a synthetic analog of prostacyclin (PGI2) that is used for the treatment of pulmonary arterial hypertension (PAH) . It is sold under the brand names Remodulin for infusion, Orenitram for oral, and Tyvaso for inhalation .

Synthesis Analysis

A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis

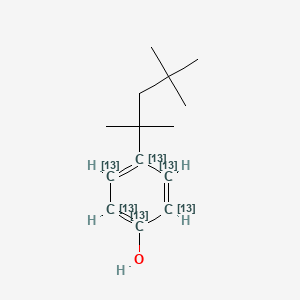

The molecular formula of Treprostinil Acyl-β-D-Glucuronide is C29H42O11 . The molecular weight is 566.64 .Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Physical And Chemical Properties Analysis

The molecular formula of Treprostinil Acyl-β-D-Glucuronide is C29H42O11, and the molecular weight is 566.64 .Mecanismo De Acción

Treprostinil is a stable tricyclic analogue of prostacyclin that promotes the vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation . It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .

Safety and Hazards

Direcciones Futuras

In the INCREASE study, on average, people with PH-ILD taking inhaled treprostinil were able to be more active and had less chance of their PH-ILD getting worse, compared to placebo. Based on inhaled treprostinil showing positive results in most people with PH-ILD in this study, the drug has been approved in the USA for the treatment of PH-ILD .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Treprostinil Acyl-β-D-Glucuronide involves the acylation of treprostinil with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Treprostinil", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane", "Triethylamine", "Pyridine", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Treprostinil is dissolved in dichloromethane and activated with DCC and DMAP.", "Glucuronic acid is dissolved in pyridine and added to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours.", "The product is purified by column chromatography using a methanol-dichloromethane gradient.", "The purified product is dissolved in diethyl ether and treated with DIPEA to form the acyl-β-D-glucuronide.", "The product is purified by column chromatography using a methanol-dichloromethane gradient.", "The final product is obtained by lyophilization and characterized by NMR and mass spectrometry.", "Sodium bicarbonate and sodium chloride are used to adjust the pH and salinity of the reaction mixture, respectively.", "Water is used for washing and drying of the product." ] } | |

Número CAS |

148916-53-4 |

Nombre del producto |

Treprostinil Acyl-β-D-Glucuronide |

Fórmula molecular |

C₂₉H₄₂O₁₁ |

Peso molecular |

566.64 |

Sinónimos |

1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid; 1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative; Treprostinil-β-D-Glucuronide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)